molecular formula C16H25Cl2NO B11828720 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride

Cat. No.: B11828720
M. Wt: 318.3 g/mol
InChI Key: AJQUOLBSBLDUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-tert-butyl-2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Piperidine Ring Formation: The chlorophenoxy intermediate is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the piperidine derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the chlorophenoxy moiety can participate in binding interactions with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.

Biological Activity

3-((4-(tert-Butyl)-2-chlorophenoxy)methyl)piperidine hydrochloride is a synthetic organic compound that has gained attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Reactivity

The structure of this compound enables various chemical reactions, including:

  • Nucleophilic substitutions : The piperidine ring can act as a nucleophile.
  • Electrophilic aromatic substitutions : The chlorophenoxy group can participate in electrophilic reactions.

These reactivity patterns make the compound a versatile building block for synthesizing more complex molecules and enhance its potential for biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens. Its mechanism likely involves interactions with specific enzymes or receptors that modulate microbial activity.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, potentially through inhibition of pro-inflammatory mediators.
  • Neurological Applications : Given its structural similarities to compounds used in treating neurological disorders, there is ongoing research into its efficacy in modulating neurotransmitter systems and protecting against neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Key findings include:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases binding affinity to targets
Variation of alkyl substituentsAlters lipophilicity and bioavailability
Changes in aromatic moietiesAffects interaction with enzymes/receptors

These modifications can significantly impact the compound's reactivity and biological activity, guiding future drug design efforts .

Case Studies

  • Antimycobacterial Activity : A recent study explored the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb). Results indicated that certain analogs exhibited IC50 values as low as 22 μM, demonstrating promising antimycobacterial activity when tested against Mtb strains .
  • Neuroprotective Effects : In vitro assays have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. Results showed significant inhibition rates, indicating a potential mechanism for its anti-inflammatory effects.

Properties

Molecular Formula

C16H25Cl2NO

Molecular Weight

318.3 g/mol

IUPAC Name

3-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride

InChI

InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-6-7-15(14(17)9-13)19-11-12-5-4-8-18-10-12;/h6-7,9,12,18H,4-5,8,10-11H2,1-3H3;1H

InChI Key

AJQUOLBSBLDUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.